Germicidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

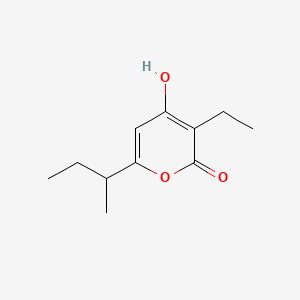

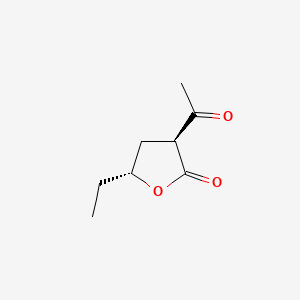

Germicidins are a group of natural products arising from Streptomyces species that act as an autoregulatory inhibitor of spore germination . In Streptomyces viriochromogenes, low concentrations inhibit germination of its own arthrospores, and higher concentrations inhibit porcine Na+/K+ -activated ATPase .

Synthesis Analysis

Germicidin synthesis is achieved through a type III polyketide synthase called germicidin synthase (Gcs). Gcs exhibits high substrate flexibility accepting a variety of acyl groups carried and transferred through a thioester bond by either coenzyme A (CoA) or acyl carrier protein (ACP). The catalytic efficiency of Gcs for acyl-ACP is tenfold higher than for acyl-CoA .Molecular Structure Analysis

The 2.9 Å germicidin synthase crystal structure revealed canonical type III PKS architecture along with an unusual helical bundle of unknown function that appears to extend the dimerization interface .Chemical Reactions Analysis

Germicidin synthesis was reconstituted in vitro by coupling Gcs with fatty acid biosynthesis. The catalytic efficiency of Gcs for acyl-ACP was 10-fold higher than for acyl-CoA, suggesting a strong preference toward carrier protein starter unit transfer .Physical And Chemical Properties Analysis

Germicidin A/B has a chemical formula of C10H14O3 and a molar mass of 182.22g/mol. Germicidin C has a chemical formula of C11H16O3 and a molar mass of 196.25g/mol. Germicidin D has a chemical formula of C9H12O3 and a molar mass of 168.19g/mol .Aplicaciones Científicas De Investigación

Antioxidant Activity:

Germicidin A and B, isolated from the marine-derived Streptomyces sp. SCS525, exhibit strong antioxidant activity . These compounds scavenge free radicals, which can cause oxidative damage in living cells. Their potential as natural antioxidants for food preservation is promising due to their safety and low cost.

Inhibition of Spore Germination:

Germicidin A inhibits spore germination . This property could have applications in controlling microbial growth, especially in food and pharmaceutical industries.

Polyketide Type III Pathway Inhibition:

Both germicidin A and B are known to inhibit the polyketide type III pathway-related protein Gcs . Understanding this mechanism could lead to novel drug development or bioengineering applications.

Hyphal Growth Suppression:

Germicidin A at low concentrations suppresses hyphal growth in fungi . This finding may have implications in agriculture, where controlling fungal infections is crucial.

Mecanismo De Acción

Propiedades

IUPAC Name |

6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKQKITPJTEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934217 |

Source

|

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151271-57-7 |

Source

|

| Record name | Germicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Azirino[1,2-a]indole,7,7a-dihydro-(9CI)](/img/no-structure.png)

![(Z)-3-(1H-benzo[d]imidazol-2-yl)acrylic acid](/img/structure/B582905.png)